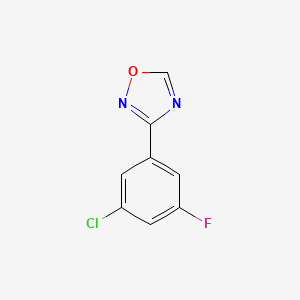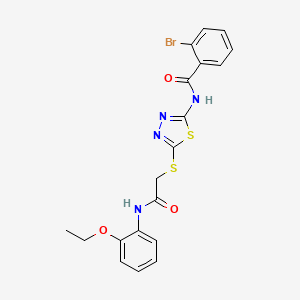![molecular formula C22H18N6O7 B12459143 6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde under solvent-free conditions. This reaction is often catalyzed by a base such as triethylamine or by using a heterogeneous catalyst like nano-eggshell/Ti(IV) .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- **6-amino-4-(4-chlorophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- **6-amino-4-(4-hydroxyphenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 2,4-dinitrophenoxy and ethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of 6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H18N6O7 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
6-amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18N6O7/c1-3-33-18-8-12(20-14(10-23)21(24)35-22-19(20)11(2)25-26-22)4-6-17(18)34-16-7-5-13(27(29)30)9-15(16)28(31)32/h4-9,20H,3,24H2,1-2H3,(H,25,26) |
Clave InChI |
UUUGKDLVYBHCQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459061.png)
![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12459063.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide](/img/structure/B12459065.png)
![2-[2-(2-oxo-2-phenylethoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12459069.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12459094.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B12459102.png)
![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
